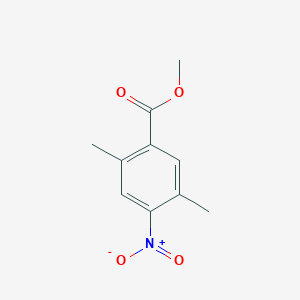

Methyl 2,5-dimethyl-4-nitrobenzoate

CAS No.:

Cat. No.: VC14387096

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO4 |

|---|---|

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | methyl 2,5-dimethyl-4-nitrobenzoate |

| Standard InChI | InChI=1S/C10H11NO4/c1-6-5-9(11(13)14)7(2)4-8(6)10(12)15-3/h4-5H,1-3H3 |

| Standard InChI Key | GVORRURBEYSLTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2,5-dimethyl-4-nitrobenzoate (CHNO) features a benzene ring with three substituents: two methyl groups (2- and 5-positions), a nitro group (4-position), and a methyl ester (1-position). The nitro and ester groups confer distinct electronic effects, making the compound amenable to electrophilic and nucleophilic reactions. Key physicochemical properties, extrapolated from analogous nitrobenzoates , include:

| Property | Value |

|---|---|

| Molecular Weight | 209.20 g/mol |

| Density | ~1.30 g/cm³ |

| Melting Point | 94–96°C (estimated) |

| Boiling Point | ~300°C (extrapolated) |

| LogP (Partition Coefficient) | ~1.90 (predicted) |

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing further substitution reactions to meta and para positions relative to existing groups.

Synthesis Methods

Nitration of Dimethylbenzoic Acid

The synthesis typically begins with nitration of 2,5-dimethylbenzoic acid. Using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO) as a nitrating agent, the nitro group is introduced at the 4-position due to the directing effects of the methyl groups . The reaction proceeds as follows:

Esterification

The carboxylic acid is then esterified with methanol (CHOH) under acidic conditions. For example, using sulfuric acid as a catalyst:

Reaction Conditions and Yields (Adapted from )

| Conditions | Yield |

|---|---|

| Methanol, HSO, reflux, 3h | 95% |

| Methanol, BF-etherate, 25°C, 12h | 90% |

Chemical Reactivity and Functional Group Transformations

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation (H, Pd/C) or metal-acid systems (Fe/HCl):

Hydrolysis of the Ester Group

Basic or acidic hydrolysis cleaves the ester to yield 2,5-dimethyl-4-nitrobenzoic acid:

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediate

The amine derivative (post-nitro reduction) serves as a precursor to analgesics and antibiotics. For instance, coupling with sulfonamide groups yields sulfa drug analogs.

Agrochemical Development

The nitro group’s reactivity enables the synthesis of herbicides via nucleophilic aromatic substitution. For example, reaction with thiocyanate (SCN) produces thiourea derivatives with herbicidal activity.

Dye and Pigment Synthesis

The compound’s aromatic system and nitro group facilitate diazo coupling reactions, generating azo dyes with intense coloration.

Comparison with Related Compounds

| Compound | Substituents | Key Differences |

|---|---|---|

| Methyl 4-nitrobenzoate | 4-NO, no methyl | Lower steric hindrance |

| Methyl 3-nitrobenzoate | 3-NO | Altered electronic distribution |

The additional methyl groups in methyl 2,5-dimethyl-4-nitrobenzoate enhance solubility in nonpolar solvents compared to unsubstituted analogs.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.

-

Polymer Functionalization: Incorporating the compound into copolymers for UV-resistant materials.

-

Anticancer Agent Screening: Evaluating nitro-reduced derivatives for cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume